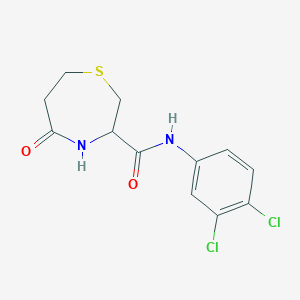

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

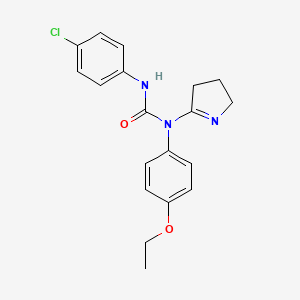

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known by its chemical formula C14H19Cl2NO , is a synthetic organic compound. Its systematic IUPAC name is N-(3,4-Dichlorophenyl)octanamide . This molecule belongs to the class of aryl urea derivatives and has been studied for its herbicidal and algicidal properties.

Synthesis Analysis

The synthesis of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves the reaction of a substituted aryl amine (aniline) with phosgene to form its isocyanate derivative. Subsequently, this isocyanate reacts with dimethylamine to yield the final product .

Molecular Structure Analysis

The molecular formula of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is C14H19Cl2NO . It appears as a white crystalline solid . The compound’s 3D structure can be visualized using tools like JSmol .

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is primarily known for its role as an inhibitor of photosynthesis. It specifically targets the QB plastoquinone binding site of photosystem II, disrupting the electron flow from photosystem II to plastoquinone. This interruption reduces the plant’s ability to convert light energy into chemical energy (ATP and reductant potential). Notably, it only affects photosystem II and has no impact on photosystem I or other photosynthetic reactions .

Mécanisme D'action

Target of Action

The primary target of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is the A3 adenosine receptor (AR) . This receptor is a protein that plays a crucial role in many biological processes, including inflammatory responses and signal transduction .

Mode of Action

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide acts as an allosteric modulator of the A3 AR . Allosteric modulators are substances that bind to a site on the receptor different from the active site, influencing the receptor’s response to its ligand . This compound enhances the efficacy of the A3 AR agonist, increasing its activity .

Biochemical Pathways

It is known that the a3 ar is involved in various signaling pathways, including those related to inflammation and pain perception . By modulating the activity of the A3 AR, this compound could potentially influence these pathways.

Result of Action

The modulation of the A3 AR by N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide can result in various molecular and cellular effects. For instance, it can enhance the activity of the A3 AR, leading to increased signal transduction and potentially influencing various biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with the A3 AR

Safety and Hazards

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O2S/c13-8-2-1-7(5-9(8)14)15-12(18)10-6-19-4-3-11(17)16-10/h1-2,5,10H,3-4,6H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDJMMKKYJWREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2911384.png)

![2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2911385.png)

![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid](/img/structure/B2911386.png)

![N-cyclopropyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2911389.png)

![Lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2911390.png)

![5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole](/img/structure/B2911392.png)

![1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2911396.png)

![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)

![(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2911399.png)

![N-(4-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2911404.png)